7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, a class of compounds that have been found to have diverse biological potential . It is structurally similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine . It is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide have demonstrated significant antimicrobial activities. For instance, Gein et al. (2010) synthesized N,7-Diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, which exhibited antimicrobial properties (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010). Similarly, another study by Gein et al. (2009) focused on the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were also tested for antimicrobial activity (Gein, Mishunin, Tsyplyakova, Vinokurova, & Vakhrin, 2009).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus of several studies. For example, Suwito et al. (2018) synthesized a compound belonging to the dihydrotetrazolopyrimidine derivative class, providing detailed spectroscopic evidence of its structure (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018). In another study, Kumar et al. (2003) developed a synthesis method for a selective CRF1 antagonist, highlighting its potential as a PET ligand (Kumar, Majo, Prabhakaran, Simpson, Heertum, & Mann, 2003).
Eco-Friendly Synthesis Methods
Research has also focused on developing eco-friendly synthesis methods for similar compounds. Yao et al. (2008) demonstrated a solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the method's mild conditions and high yields (Yao, Lei, Wang, Yu, & Tu, 2008).
Antifungal and Anti-Inflammatory Properties
Finally, some compounds in this class have shown potential antifungal and anti-inflammatory properties. Huppatz (1985) synthesized pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, showing high fungicidal activity against Basidiomycete species (Huppatz, 1985). Additionally, Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory properties and lacking ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator . ADO reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The compound affects the adenosine signaling pathway . By inhibiting AK, it increases extracellular ADO concentrations. This leads to the activation of adenosine receptors, which can have various downstream effects depending on the specific receptor subtype activated .
Pharmacokinetics
This suggests that it is well-absorbed and can reach its target sites when administered orally .
Result of Action
The compound shows antinociceptive and anti-inflammatory activity in vivo . This means it can reduce pain sensations and inflammation, likely due to increased ADO concentrations at sites of tissue trauma .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of tissue trauma or inflammation can increase the effectiveness of the compound, as these conditions lead to increased ADO concentrations . .
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCTFGQHWSKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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